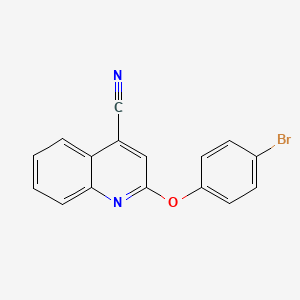![molecular formula C15H12BrN3O2S B11113393 N-(4-bromophenyl)-2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetamide](/img/structure/B11113393.png)
N-(4-bromophenyl)-2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a pyridinylsulfanyl moiety.
Preparation Methods
The synthesis of N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic effects or as a lead compound for drug development.
Industry: It may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity or chemical reactivity, depending on the context in which the compound is used.
Comparison with Similar Compounds
N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:
- N-(3-BROMOPHENYL)-4-METHYLBENZAMIDE
- N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The unique features of N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H12BrN3O2S |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H12BrN3O2S/c1-9-6-13(20)19-15(12(9)7-17)22-8-14(21)18-11-4-2-10(16)3-5-11/h2-6H,8H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
GJQRWYHEWWJLLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-carbamoyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113316.png)
![ethyl 4-{[(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11113333.png)
![N-(3,4-dimethylphenyl)-4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B11113334.png)
![(1S,2S,3aR)-7-chloro-1-[(4-methylphenyl)carbonyl]-2-(naphthalen-1-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11113337.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11113351.png)
![1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B11113367.png)
![1,1'-[Oxybis(benzene-4,1-diyliminomethanediyl)]dipyrrolidine-2,5-dione](/img/structure/B11113373.png)
![2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-4-methylthiophene-3-carbonitrile](/img/structure/B11113375.png)
![3-hydroxy-6-(hydroxymethyl)-2-[(2-hydroxyphenyl)(pyridin-2-ylamino)methyl]-4H-pyran-4-one](/img/structure/B11113378.png)


![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11113387.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11113397.png)
![2-fluoro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B11113402.png)
